molecular formula C14H18O2 B14835744 2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde

2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde

Cat. No.: B14835744
M. Wt: 218.29 g/mol
InChI Key: BZJFDMQFBAQMMM-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a cyclohexylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde typically involves the following steps:

    Formation of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the hydroxylated intermediate reacts with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters using alkyl halides or acyl chlorides, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Primary alcohols

    Substitution: Ethers, esters

Scientific Research Applications

2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylmethyl)-4-hydroxybenzaldehyde
  • 2-(Cyclohexylmethyl)-3-hydroxybenzaldehyde
  • 2-(Cyclohexylmethyl)-5-hydroxybenzaldehyde

Uniqueness

2-(Cyclohexylmethyl)-6-hydroxybenzaldehyde is unique due to the specific positioning of the hydroxyl group at the 6-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

2-(cyclohexylmethyl)-6-hydroxybenzaldehyde

InChI

InChI=1S/C14H18O2/c15-10-13-12(7-4-8-14(13)16)9-11-5-2-1-3-6-11/h4,7-8,10-11,16H,1-3,5-6,9H2

InChI Key

BZJFDMQFBAQMMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=C(C(=CC=C2)O)C=O

Origin of Product

United States

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